3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with dichloro groups and a tetrahydrobenzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of dichlorobenzamide , which has been reported to have various applications in the field of medicine, industry, and biology . .
Mode of Action
It is known that benzamide derivatives can interact with their targets through hydrogen bonding . The compound’s structure, which includes a benzamide moiety, suggests it may also interact with its targets in a similar manner.
Biochemical Pathways
Benzamide derivatives have been reported to exhibit various biological activities, such as antitumoral and anticonvulsive activities . This suggests that the compound may affect pathways related to these activities.
Pharmacokinetics
The compound’s structure suggests it may have suitable drug-like properties .
Result of Action
Some benzamide derivatives have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
The reaction conditions generally involve:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reagent addition.
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 3,5-dichlorobenzoic acid and 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.
Scientific Research Applications
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Material Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Agrochemicals: Evaluated for its potential as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide: Lacks the thiazole moiety, making it less versatile in biological applications.
N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide: Lacks the dichloro groups, which may affect its reactivity and biological activity.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole, which have different substituents and biological activities.
Uniqueness
3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its dichloro-substituted benzamide core and the tetrahydrobenzo[d]thiazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-8-2-3-12-13(4-8)21-15(18-12)19-14(20)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZUYVQFDRLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.